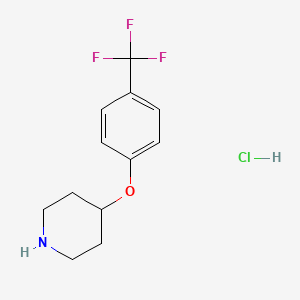

4-(4-Trifluoromethylphenoxy)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11;/h1-4,11,16H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMLOHSHCOOPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950729 | |

| Record name | 4-[4-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28033-37-6 | |

| Record name | 4-[4-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Trifluoromethylphenoxy)piperidine hydrochloride chemical properties

An In-Depth Technical Guide to 4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. The document elucidates the core chemical properties, synthesis, analysis, and potential applications of this versatile compound, grounding all information in established scientific principles and validated methodologies.

Molecular Identity and Physicochemical Characteristics

4-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride is a synthetic compound featuring a piperidine ring linked via an ether bond to a phenoxy group substituted with a trifluoromethyl moiety.[1] This trifluoromethyl group is a key structural feature, significantly enhancing the molecule's lipophilicity and influencing its pharmacokinetic properties, which can lead to improved efficacy in drug candidates.[1] The hydrochloride salt form increases its aqueous solubility, making it more amenable for use in biological assays and pharmaceutical formulations.[2]

Chemical Structure and Identifiers

The structural and identifying information for this compound is critical for its accurate use and documentation in a research setting.

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 287952-09-4 | [1] |

| Molecular Formula | C₁₂H₁₄F₃NO·HCl | [1] |

| Molecular Weight | 281.7 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 95% | [1] |

| PubChem ID | 17749794 | [1] |

| MDL Number | MFCD02258937 | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process. A common strategy involves the coupling of a piperidine precursor with a substituted phenol, followed by the formation of the hydrochloride salt.

General Synthetic Workflow

The synthesis can be conceptualized as a three-stage process, beginning with the preparation of intermediates, followed by a key coupling reaction, and concluding with salt formation and purification.

Figure 2: High-level workflow for the synthesis of the target compound.

Detailed Synthetic Protocol

A representative synthesis involves the reaction of 4-phenyl-4-piperidinol with 4-fluorobenzotrifluoride in the presence of a strong base like sodium hydride.[3]

Step-by-Step Methodology:

-

Deprotonation: A mixture of 4-phenyl-4-piperidinol (40 mM) and sodium hydride (2 g of a 50% dispersion) in dimethyl sulfoxide (DMSO, 50 ml) is heated at 80°C until a homogenous solution is formed.[3] This step generates the alkoxide, which is a potent nucleophile.

-

Coupling: The reaction mixture is cooled to ambient temperature and treated with a solution of 4-fluorobenzotrifluoride (40 mM) in DMSO (10 ml).[3] The reaction proceeds via nucleophilic aromatic substitution.

-

Work-up: After 24 hours, the mixture is poured into cold water (250 ml) and extracted with diethyl ether (2x250 ml).[3] The combined organic layers are washed with brine to remove residual DMSO and inorganic salts, then dried.

-

Purification: The solvent is removed under reduced pressure. The resulting residue can be further purified by trituration with a non-polar solvent like cyclohexane or pentane, followed by sublimation or recrystallization to yield the pure free base.[3]

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or saturated HCl/MeOH) to precipitate the hydrochloride salt, which is then collected by filtration and dried.[4]

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed.

Spectroscopic and Chromatographic Methods

| Method | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the aromatic protons on the trifluoromethylphenyl ring, the piperidine ring protons, and the methine proton adjacent to the ether oxygen. | Structural Confirmation |

| ¹³C NMR | Resonances for the distinct carbon atoms in the piperidine ring, the aromatic ring, and the trifluoromethyl group (a characteristic quartet). | Structural Confirmation |

| Mass Spectrometry (ESI) | A molecular ion peak corresponding to the free base [M+H]⁺. For C₁₂H₁₄F₃NO, this would be m/z 262.1.[5] | Molecular Weight Verification |

| FTIR | Characteristic peaks for N-H stretching (piperidine), C-O-C stretching (ether), and C-F stretching (trifluoromethyl group). | Functional Group Identification |

| HPLC | A single major peak under specified conditions, used to determine purity by assessing the area percentage relative to any impurities. | Purity Assessment and Quantification |

Standard Operating Procedure: HPLC Purity Assay

This protocol provides a validated method for determining the purity of the compound.

Workflow:

Figure 3: Workflow for HPLC purity analysis.

Method Parameters:

-

Column: Octadecyl C18 (e.g., LiChrosorb® RP-18, 250 x 4.0 mm, 5 µm).[6]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2-3).[6] Gradient or isocratic elution can be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 239 nm.[6]

-

Internal Standard (Optional): Phenacetin can be used for quantitative analysis.[6]

This method is robust for separating the main compound from potential precursors or degradation products.[6]

Chemical Reactivity, Handling, and Storage

Reactivity Profile

The chemical behavior of the molecule is dictated by its primary functional groups:

-

Piperidine Nitrogen: The secondary amine is basic and can undergo typical amine reactions such as N-alkylation to form quaternary ammonium salts or N-acylation with acyl chlorides to produce amides.[7]

-

Trifluoromethylphenoxy Group: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but may make it susceptible to nucleophilic aromatic substitution under specific, harsh conditions.[7]

Storage and Stability

-

Storage Conditions: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Storage at 0-8°C is also recommended.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and alkaline materials.[10]

-

Stability: The compound is generally stable under recommended storage conditions.

Pharmacological and Toxicological Overview

Biological Activity and Applications

This compound and its analogs are primarily utilized in pharmaceutical and biochemical research.[1]

-

Pharmaceutical Development: It serves as a key intermediate or building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] The structural motif is found in compounds with antipsychotic-like efficacy.[11]

-

Biochemical Research: It is used in studies involving receptor binding and enzyme inhibition.[1] Some related structures have been identified as inhibitors of cytochrome P450 enzymes (e.g., CYP1A2, CYP2D6), which is a critical consideration in drug metabolism studies.[7]

-

Agrochemicals: The trifluoromethylphenoxy moiety is also explored in agricultural chemistry for its potential as a pesticide or herbicide.[1]

Safety and Toxicology

As with any laboratory chemical, proper handling is essential.

-

Hazard Classification: The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[12]

-

Handling Precautions: Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][12] Handle in a well-ventilated area or under a fume hood to avoid breathing dust.[8] Wash hands thoroughly after handling.[12]

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[8][12]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][12]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[8]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]

-

References

- Smolecule. (2023). 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride.

- ChemicalBook. (2025). 4-(4-(TrifluoroMethoxy)phenyl)piperidine hydrochloride.

- Chem-Impex. 4-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride.

- PubChem. 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride.

- Fisher Scientific. (2025).

- PrepChem.com. Synthesis of 4-Phenyl-4-(4-trifluoromethylphenoxy)piperidine.

- LGC Standards.

- Enamine.

- Apollo Scientific. 4-(3-Fluorophenoxy)piperidine hydrochloride.

- Fisher Scientific. (2025).

- Google Patents. (2016). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

- PrepChem.com. Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine.

- ChemicalBook. (2025). 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE.

- PubMed. (2005). Pharmacological and behavioral profile of a novel 5-hydroxytryptamine(2A) receptor inverse agonist.

- Food and Drug Administration, Department of Health. Analytical Methods & Research.

- Chem-Impex. 4-(4-Methoxyphenoxy)Piperidine Hydrochloride.

- PubChem. 4-(2,4-Difluorophenoxy)piperidine hydrochloride.

- PubMed. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine...by HPLC.

- Muszalska, I., et al.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-(4-(TrifluoroMethoxy)phenyl)piperidine hydrochloride | 1004618-85-2 [chemicalbook.com]

- 5. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]

- 8. fishersci.com [fishersci.com]

- 9. lgcstandards.com [lgcstandards.com]

- 10. fishersci.com [fishersci.com]

- 11. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to 4-(4-(Trifluoromethoxy)phenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride (CAS Number: 1501963-64-9), a synthetic compound of increasing interest in medicinal chemistry and pharmacology. This document delves into its chemical identity, synthesis, analytical methodologies, and known biological activities, with a particular focus on its role as a cytochrome P450 inhibitor. The guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their scientific endeavors. We will explore the significance of the trifluoromethoxy moiety in drug design, detail experimental protocols, and discuss the potential therapeutic applications stemming from its mechanism of action.

Introduction and Chemical Identity

Initially, it is crucial to address a point of potential ambiguity in nomenclature. While sometimes referred to as a "trifluoromethylphenoxy" derivative, the correct and systematically recognized name for the compound of interest is 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride . The trifluoromethoxy (-OCF3) group imparts distinct electronic and pharmacokinetic properties compared to a trifluoromethyl (-CF3) group, a distinction that is vital for medicinal chemists.

This compound features a piperidine ring, a common scaffold in many pharmaceuticals, linked via an ether bond to a phenoxy group substituted with a trifluoromethoxy group at the para position. The hydrochloride salt form enhances its aqueous solubility, making it more amenable for use in biological assays and potential pharmaceutical formulations.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1501963-64-9 | [1][2] |

| Molecular Formula | C₁₂H₁₅ClF₃NO₂ | [1] |

| Molecular Weight | 297.70 g/mol | [1] |

| IUPAC Name | 4-[4-(trifluoromethoxy)phenoxy]piperidine;hydrochloride | [1] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point (Free Base) | 71-73 °C | [3] |

| Boiling Point (Free Base, Predicted) | 292.2 ± 40.0 °C | [3] |

| Density (Free Base, Predicted) | 1.230 ± 0.06 g/cm³ | [3] |

| Solubility | Enhanced aqueous solubility in hydrochloride form | [1] |

Synthesis and Purification

The synthesis of 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride is typically achieved in a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine (Free Base)

A common synthetic route involves the reaction of a protected 4-hydroxypiperidine with 4-trifluoromethoxyphenol. The following protocol is a representative example based on established chemical literature.[3]

Experimental Protocol: Synthesis of the Free Base

-

Activation of 4-Hydroxypiperidine: In a reaction vessel, dissolve ethyl 4-hydroxypiperidine-1-carboxylate in toluene. Add triethylamine and cool the solution to below 10 °C.

-

Slowly add methanesulfonyl chloride dropwise, maintaining the temperature below 25 °C. Stir for 1 hour.

-

Nucleophilic Substitution: To the reaction mixture, add 4-trifluoromethoxyphenol, toluene, aqueous sodium hydroxide, and a phase-transfer catalyst such as tetra-n-butyl ammonium chloride.

-

Heat the mixture to reflux (approximately 88 °C) for 2 hours.

-

Work-up and Deprotection: After cooling, separate the aqueous layer. Wash the organic layer with water.

-

Add potassium hydroxide and ethanol to the organic layer and heat to reflux for 4 hours to facilitate deprotection.

-

Purification: After cooling, concentrate the solution under reduced pressure. Dissolve the residue in a mixture of isopropanol, water, and aqueous sodium hydroxide, then cool to below 10 °C to induce crystallization.

-

Collect the precipitate by filtration, wash with water, and dry to yield 4-[4-(Trifluoromethoxy)phenoxy]piperidine.

Conversion to Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard procedure to enhance solubility and stability.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolve the synthesized free base, 4-[4-(Trifluoromethoxy)phenoxy]piperidine, in a suitable organic solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanolic HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of the organic solvent, and dry under vacuum to yield 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride.

Diagram 1: Synthetic Pathway

Sources

A Senior Application Scientist's Technical Guide to 4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride

Abstract: This document provides a comprehensive technical overview of 4-(4-Trifluoromethylphenoxy)piperidine hydrochloride, a fluorinated organic compound of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, detail rigorous analytical characterization methods, and discuss its strategic applications as a molecular scaffold. The guide is intended for researchers and professionals in the pharmaceutical sciences, offering both foundational knowledge and practical, field-tested protocols.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a piperidine ring connected via an ether linkage to a trifluoromethyl-substituted phenyl group. The trifluoromethyl (-CF3) group is a critical pharmacophore in modern drug design; its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability. The hydrochloride salt form is typically employed to improve aqueous solubility and handling characteristics.

While direct experimental data for the target compound is not extensively published, we can infer its properties from closely related analogs and foundational chemical principles. The structural analog, 4-(4-Trifluoromethoxy)phenoxy)piperidine hydrochloride, provides a useful reference point for molecular weight and formula.[1][2]

Table 1: Core Properties of 4-(4-Trifluoromethylphenoxy)piperidine and its Hydrochloride Salt

| Property | Value | Source/Rationale |

| IUPAC Name | 4-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride | IUPAC Nomenclature |

| Molecular Formula | C₁₂H₁₅ClF₃NO | Calculated |

| Molecular Weight | 297.70 g/mol | Calculated (Analog data supports this range[1][2]) |

| CAS Number | Not explicitly assigned. (Free base analog: 287952-67-4[3][4]) | Catalog Data |

| Canonical SMILES | C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F.Cl | Structure-based |

| Appearance | White to off-white crystalline solid | Expected property for similar hydrochloride salts[5] |

| Solubility | Soluble in water, methanol; sparingly soluble in nonpolar solvents | Expected for hydrochloride salts |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the activation of the aromatic ring by the electron-withdrawing trifluoromethyl group, which facilitates the displacement of a suitable leaving group (typically a halide) by an incoming nucleophile.

Causality of Experimental Design: The chosen synthetic route leverages the well-established reactivity of 4-fluorobenzotrifluoride. The fluorine atom is an excellent leaving group in SNAr reactions when the ring is sufficiently electron-deficient. 1-Boc-4-hydroxypiperidine is used as the nucleophilic partner; the Boc (tert-butyloxycarbonyl) protecting group serves two critical functions: 1) It prevents the piperidine nitrogen from acting as a competing nucleophile, and 2) It enhances the solubility of the intermediate in organic solvents, simplifying purification. A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the hydroxyl group of the piperidine, generating the potent alkoxide nucleophile necessary to initiate the reaction. The final step involves acidic deprotection of the Boc group and simultaneous formation of the hydrochloride salt.

Caption: Synthetic workflow for 4-(4-Trifluoromethylphenoxy)piperidine HCl.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for similar ether syntheses.[6]

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous dimethylformamide (DMF, 10 mL/g of starting material). Cool the solution to 0°C in an ice bath.

-

Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C. Allow the resulting slurry to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the alkoxide.

-

SNAr Reaction: Add 4-fluorobenzotrifluoride (1.1 eq) dropwise to the reaction mixture. Stir the reaction at room temperature for 12-24 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, cautiously quench the mixture by slowly adding it to ice-cold water. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the Boc-protected intermediate.

-

Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane, 2.0 eq) dropwise with stirring. A precipitate will form.

-

Isolation: Stir the resulting slurry for 1 hour at room temperature. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white solid.

Analytical Characterization

Confirming the identity and purity of the final compound is a non-negotiable step. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential.

-

¹H NMR: Will confirm the presence of the piperidine and aromatic protons, with characteristic shifts and splitting patterns. The protons on the piperidine ring adjacent to the nitrogen will show a downfield shift.

-

¹³C NMR: Will show the correct number of carbon signals, including the characteristic quartet for the -CF₃ carbon due to C-F coupling.

-

¹⁹F NMR: Should display a single, sharp signal, confirming the presence of a single trifluoromethyl environment.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the free base. The expected [M+H]⁺ ion for C₁₂H₁₄F₃NO would be observed at m/z 262.1.[7]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reversed-phase method (e.g., C18 column) with a water/acetonitrile mobile phase gradient is standard. Purity is determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

Caption: Quality control workflow for compound validation.

Detailed Experimental Protocol: HPLC-MS Analysis

-

System: An HPLC system equipped with a UV detector and coupled to a mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm and ESI-MS in positive ion mode.

-

Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in 1 mL of a 50:50 water/acetonitrile mixture.

-

Validation: The primary peak should have a retention time corresponding to the target compound and an associated mass spectrum showing the correct [M+H]⁺ ion. Purity is calculated from the integrated peak area in the UV chromatogram.

Applications in Medicinal Chemistry and Drug Development

The 4-(4-Trifluoromethylphenoxy)piperidine scaffold is a privileged structure in drug discovery, particularly for agents targeting the central nervous system (CNS).[8] Its value stems from the combination of the piperidine ring, a common motif in CNS drugs, and the trifluoromethylphenoxy group, which imparts desirable pharmacokinetic properties.

Strategic Value:

-

CNS Drug Scaffolding: Piperidine derivatives are foundational to numerous neuropharmacological agents, including antidepressants and antipsychotics.[9][10] This scaffold can be further functionalized at the piperidine nitrogen to modulate receptor affinity and selectivity.

-

Metabolic Stability: The C-F bond is exceptionally strong. Introducing a -CF₃ group often blocks sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Receptor Interaction: The trifluoromethyl group can engage in unique non-covalent interactions (e.g., orthogonal multipolar interactions) within a protein binding pocket, potentially increasing ligand affinity and selectivity.

-

Lipophilicity and Permeability: The lipophilic nature of the -CF₃ group can enhance a molecule's ability to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.

Caption: Role as a building block in drug discovery.

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational framework for the synthesis, analysis, and application of this compound. The protocols and insights are designed to be directly applicable in a research and development setting, empowering scientists to leverage this valuable chemical entity in their discovery programs.

References

-

Chemcasts. (n.d.). Thermophysical Properties of 4-[4-(Trifluoromethoxy)phenoxy]piperidine. Available at: [Link]

-

PubChem. (n.d.). 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Phenyl-4-(4-trifluoromethylphenoxy)piperidine. Available at: [Link]

- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

European Patent Office. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link]

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Available at: [Link]

Sources

- 1. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]

- 2. 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | C12H15ClF3NO2 | CID 53400828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE | 287952-67-4 [chemicalbook.com]

- 4. chem-casts.com [chem-casts.com]

- 5. L19441.03 [thermofisher.com]

- 6. prepchem.com [prepchem.com]

- 7. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthetic pathways leading to 4-(4-trifluoromethylphenoxy)piperidine hydrochloride, a valuable building block in medicinal chemistry. The piperidine scaffold is a privileged structure in numerous pharmaceutical agents, and its functionalization with moieties such as the trifluoromethylphenoxy group can significantly modulate pharmacological properties. This document will focus on two primary, robust synthetic strategies: the Mitsunobu reaction and a Nucleophilic Aromatic Substitution (SNAr) approach, akin to the Williamson ether synthesis. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step experimental protocols, and offer insights into the rationale behind experimental choices to ensure reproducibility and high yields.

Introduction: The Significance of the 4-Aryloxypiperidine Scaffold

The 4-aryloxypiperidine motif is a cornerstone in the design of neurologically active agents and other therapeutic compounds. The piperidine ring provides a basic nitrogen center, which is often crucial for receptor binding and can improve physicochemical properties such as solubility. The trifluoromethyl group is a key feature in modern drug discovery, known for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved binding affinity and bioavailability. The combination of these structural features in this compound makes it a highly sought-after intermediate for the synthesis of novel drug candidates.

Recommended Synthetic Pathways

Two principal synthetic routes have been identified as highly effective for the preparation of this compound. The choice between these pathways may depend on starting material availability, scalability, and the specific equipment and safety protocols of the laboratory. Both routes converge on a common intermediate, which is then deprotected and converted to the final hydrochloride salt.

Overall Synthetic Logic

Caption: Figure 1. Convergent Synthetic Pathways.

Pathway 1: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the formation of carbon-oxygen bonds, specifically for the synthesis of ethers from alcohols and phenols.[1] This reaction proceeds via a redox-condensation mechanism, utilizing a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD).[2] A key advantage of the Mitsunobu reaction is its typically high yield and stereospecificity, proceeding with inversion of configuration at the alcohol carbon.[2]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of triphenylphosphine on DIAD, forming a betaine intermediate. This intermediate then deprotonates the phenolic hydroxyl group of 4-(trifluoromethyl)phenol. The resulting alkoxide from N-Boc-4-hydroxypiperidine then attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the phenoxide displaces the oxyphosphonium group in an SN2 fashion, yielding the desired N-Boc-4-(4-trifluoromethylphenoxy)piperidine.[2] The use of the Boc protecting group is crucial as it prevents the piperidine nitrogen from interfering with the reaction.

Caption: Figure 2. Simplified Mitsunobu Reaction Mechanism.

Detailed Experimental Protocol: Mitsunobu Reaction

Step 1: Synthesis of N-Boc-4-(4-trifluoromethylphenoxy)piperidine

-

Materials:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

4-(Trifluoromethyl)phenol (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine, 4-(trifluoromethyl)phenol, and triphenylphosphine.

-

Dissolve the solids in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

-

Pathway 2: Nucleophilic Aromatic Substitution (SNAr) / Williamson Ether Synthesis

This pathway utilizes the principles of the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl or aryl halide.[3] In this case, it is more accurately described as a Nucleophilic Aromatic Substitution (SNAr) reaction, where the alkoxide of N-Boc-4-hydroxypiperidine acts as the nucleophile, and 4-fluorobenzotrifluoride serves as the electrophilic aromatic substrate. The trifluoromethyl group strongly activates the aromatic ring towards nucleophilic attack, making the fluorine atom a good leaving group.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a potent nucleophilic alkoxide. This alkoxide then attacks the electron-deficient carbon atom of 4-fluorobenzotrifluoride that is bonded to the fluorine atom. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the final step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired ether product. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is beneficial as it can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[3]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-(4-trifluoromethylphenoxy)piperidine hydrochloride. In the absence of direct pharmacological data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from structurally related phenoxy piperidine and trifluoromethylphenyl piperidine derivatives to propose putative biological targets and signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this compound, offering a rationale for experimental design and target validation.

Introduction and Current Knowledge Gap

This compound is a synthetic compound featuring a piperidine ring linked to a trifluoromethyl-substituted phenoxy moiety. While the synthesis of related compounds has been documented, a significant knowledge gap exists regarding the specific pharmacological properties and mechanism of action of this particular hydrochloride salt. To date, no dedicated studies elucidating its biological targets or in vivo effects have been published in peer-reviewed literature.

However, the constituent chemical motifs—the phenoxy piperidine core and the trifluoromethylphenyl group—are prevalent in a wide range of biologically active molecules. By examining the established pharmacology of these structural analogs, we can formulate well-grounded hypotheses regarding the potential targets of this compound. This guide will explore these putative mechanisms, focusing on key central nervous system (CNS) receptors.

Putative Mechanisms of Action Based on Structural Analogs

The pharmacological activity of piperidine derivatives is heavily influenced by the nature and position of substituents on both the piperidine and the aromatic rings. The presence of a trifluoromethyl group, a potent electron-withdrawing moiety, and the phenoxy linker are key determinants of potential receptor interactions.

Serotonergic System Modulation

Piperidine and piperazine derivatives are well-established modulators of the serotonergic system. The trifluoromethylphenyl moiety, in particular, is a common feature in serotonin receptor ligands.

-

Serotonin Receptor Agonism/Antagonism: A structurally related compound, 1-(m-trifluoromethylphenyl)piperazine (TFMMP), is a known serotonin agonist that has been shown to lower blood pressure in spontaneously hypertensive rats[1]. Conversely, other piperidine derivatives have demonstrated serotonin antagonist activity[2]. The specific substitution pattern on the phenyl ring and the nature of the linkage to the piperidine ring are critical in determining whether the compound will act as an agonist or antagonist at various 5-HT receptor subtypes.

Dopaminergic System Modulation

The phenoxymethyl)piperidine scaffold has been identified as a promising framework for the development of dopamine D4 receptor antagonists.

-

Dopamine D4 Receptor Antagonism: Recent research has focused on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as potent and selective dopamine D4 receptor antagonists[3][4]. These compounds show high affinity for the D4 receptor, a target implicated in the pathophysiology of neuropsychiatric disorders. The phenoxy linker plays a crucial role in orienting the molecule within the receptor binding pocket. Given the structural similarity, it is plausible that this compound could exhibit affinity for the D4 receptor.

Opioid Receptor Modulation

The piperidine core is a fundamental component of many potent opioid analgesics.

-

µ-Opioid Receptor Agonism: A series of 4-phenylpiperidine derivatives have been synthesized and shown to be highly potent and selective µ-opioid receptor agonists[5][6]. While the substitution pattern in this compound differs, the underlying piperidine scaffold suggests that interaction with opioid receptors cannot be ruled out.

Summary of Pharmacological Activities of Structurally Related Compounds

To provide a clear overview of the potential activities, the following table summarizes the observed pharmacological effects of key structural analogs.

| Compound Class | Example Compound | Primary Target(s) | Observed Activity | Reference |

| Trifluoromethylphenyl Piperazines | 1-(m-Trifluoromethylphenyl)piperazine (TFMMP) | Serotonin Receptors | Agonist | [1] |

| Phenoxymethyl Piperidines | 4,4-Difluoro-3-(phenoxymethyl)piperidine derivatives | Dopamine D4 Receptor | Antagonist | [3][4] |

| Phenylpiperidines | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | µ-Opioid Receptor | Agonist | [5] |

| 4,4-Disubstituted Piperidines | Various analogs | Opioid & Serotonin Receptors | Agonist (Opioid), Antagonist (Serotonin) | [2] |

Proposed Signaling Pathways

Based on the putative targets identified from structural analogs, the following signaling pathways are proposed as potential downstream effectors of this compound.

G-Protein Coupled Receptor (GPCR) Signaling

The majority of the proposed targets, including serotonin, dopamine, and opioid receptors, are G-protein coupled receptors. The interaction of the compound with these receptors would likely modulate intracellular second messenger systems.

Caption: Putative GPCR signaling cascade initiated by ligand binding.

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following protocols outline key assays for target identification and functional characterization.

Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for a panel of CNS receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human serotonin, dopamine, or opioid receptor subtypes).

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-serotonin, [³H]-spiperone, [³H]-DAMGO) and increasing concentrations of the test compound (this compound).

-

Incubation: Incubate at a specific temperature for a defined period to allow for binding equilibrium to be reached.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of the compound at the identified target receptors.

Methodology (Example: cAMP Assay for Gs or Gi-coupled receptors):

-

Cell Culture: Culture cells stably expressing the receptor of interest.

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound. For antagonist activity determination, co-incubate with a known agonist.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or HTRF assay kit.

-

Data Analysis:

-

Agonist Activity: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC₅₀ and Emax values.

-

Antagonist Activity: In the presence of a fixed concentration of agonist, determine the IC₅₀ of the test compound for inhibiting the agonist-induced cAMP response. Calculate the antagonist constant (Kb) from the IC₅₀ value.

-

Caption: A streamlined workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, the structural analogy to known CNS-active compounds provides a strong rationale for investigating its potential interactions with serotonergic, dopaminergic, and opioid systems. The proposed experimental workflows in this guide offer a clear path forward for researchers to elucidate the pharmacological profile of this novel compound. Future studies should focus on broad receptor screening panels followed by detailed functional characterization at the identified primary targets. In vivo studies will then be crucial to translate these molecular findings into a physiological and behavioral context.

References

-

Fuller, R. W., Yen, T. T., & Stamm, N. B. (1981). Lowering of blood pressure by direct- and indirect-acting serotonin agonists in spontaneously hypertensive rats. Clinical and Experimental Hypertension, 3(3), 497-508. [Link]

-

Al-Aboudi, A., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

-

Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]

-

Takahashi, Y., et al. (2025). Structure-Activity Relationship of Matrine type Alkaloids Part 37; Syntheshis and Evaluation of Antinociception of 4-(trifluoromethylphenyl)piperidine Derivatives. The 145th Annual Meeting of the Pharmaceutical Society of Japan (Fukuoka). [Link]

-

Al-Aboudi, A., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro and in vivo tool compounds. ChemRxiv. [Link]

-

Jacobson, K. A., et al. (2022). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 65(1), 389-408. [Link]

-

Bortolami, M., et al. (2021). Multi-target compounds for the treatment of Alzheimer's disease. Scribd. [Link]

-

Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658893. [Link]

-

Schapira, M., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

-

Hansen, B. K., et al. (2022). Sialic Acid 4-N-Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Transporter SiaT. Chemistry – A European Journal, 28(2), e202103441. [Link]

-

Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Authorea Preprints. [Link]

-

Li, T., et al. (2008). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 51(13), 3829-3841. [Link]

- Google Patents. (2016). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

Lashta, V. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(5), 2937. [Link]

-

Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 19(1), 1-28. [Link]

-

ResearchGate. (2021). (PDF) The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. [Link]

-

Kumar, A., et al. (2025). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. ChemMedChem. [Link]

Sources

- 1. Lowering of blood pressure by direct- and indirect-acting serotonin agonists in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Spectral Analysis of 4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Trifluoromethylphenoxy)piperidine hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The incorporation of a trifluoromethylphenoxy group can further modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the experimental choices and the interpretation of the observed spectral features, ensuring a robust and validated understanding of the molecule's structure.

Molecular Structure and Key Spectroscopic Features

The structure of this compound combines a saturated heterocyclic piperidine ring with an aromatic trifluoromethylphenoxy moiety. The hydrochloride salt form protonates the basic nitrogen of the piperidine ring. This combination of structural features gives rise to a unique spectral fingerprint.

Predicted Spectral Highlights:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group, the protons of the piperidine ring, and a broad signal for the N-H proton of the hydrochloride salt. The trifluoromethyl group will not directly produce a ¹H NMR signal but will influence the chemical shifts of the aromatic protons through electronic effects.

-

¹³C NMR: The carbon spectrum will reveal signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The piperidine ring carbons will appear in the aliphatic region.

-

Mass Spectrometry: The mass spectrum will provide the molecular weight of the free base after the loss of HCl. The fragmentation pattern will be characteristic of piperidine derivatives, often involving cleavage of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 10.0 | br s | 1H | N-H | The acidic proton on the protonated nitrogen is typically broad and downfield. |

| ~7.60 | d | 2H | Ar-H | Aromatic protons ortho to the CF₃ group, deshielded by its electron-withdrawing nature. |

| ~7.05 | d | 2H | Ar-H | Aromatic protons meta to the CF₃ group. |

| ~4.60 | m | 1H | O-CH (piperidine) | The proton at the point of ether linkage. |

| ~3.40 | m | 2H | N-CH₂ (axial) | Axial protons on the carbons adjacent to the nitrogen. |

| ~3.10 | m | 2H | N-CH₂ (equatorial) | Equatorial protons on the carbons adjacent to the nitrogen. |

| ~2.20 | m | 2H | C-CH₂-C (axial) | Axial protons on the carbons beta to the nitrogen. |

| ~2.00 | m | 2H | C-CH₂-C (equatorial) | Equatorial protons on the carbons beta to the nitrogen. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~161.0 | Ar-C-O | Aromatic carbon attached to the ether oxygen. |

| ~127.0 (q) | Ar-C-CF₃ | Aromatic carbon attached to the trifluoromethyl group, split into a quartet by the fluorine atoms. |

| ~126.5 | Ar-CH | Aromatic methine carbons. |

| ~116.0 | Ar-CH | Aromatic methine carbons. |

| ~124.0 (q) | CF₃ | Carbon of the trifluoromethyl group, exhibits a large one-bond C-F coupling constant. |

| ~72.0 | O-CH (piperidine) | Piperidine carbon attached to the ether oxygen. |

| ~42.0 | N-CH₂ | Piperidine carbons adjacent to the nitrogen. |

| ~30.0 | C-CH₂-C | Piperidine carbons beta to the nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectral Data (Predicted)

For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The hydrochloride salt will dissociate in the ESI source, and the protonated molecule of the free base, [M+H]⁺, will be observed.

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 262.11 | [M+H]⁺ of the free base (C₁₂H₁₄F₃NO) |

| 177.04 | Fragment resulting from the loss of the piperidine ring. |

| 86.09 | Fragment corresponding to the protonated piperidine ring. |

Fragmentation Pathway:

The fragmentation of piperidine derivatives in mass spectrometry is well-documented. Common fragmentation pathways involve the cleavage of the bonds adjacent to the nitrogen atom (α-cleavage), leading to the formation of stable iminium ions.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectral data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (ESI-MS) Protocol

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The spectral data of this compound, as elucidated through NMR and MS techniques, provides a definitive structural fingerprint. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, while mass spectrometry confirms the molecular weight and provides insights into its fragmentation behavior. The experimental protocols outlined herein provide a robust framework for obtaining high-quality, reliable data, which is fundamental for any research or development endeavor involving this compound. This comprehensive guide serves as a valuable resource for scientists, ensuring the accurate identification and characterization of this compound.

References

Due to the lack of publicly available experimental spectral data for this compound, this guide has been constructed based on established principles of NMR and mass spectrometry and by drawing comparisons with structurally related compounds. The following references provide foundational knowledge in these areas.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

An In-depth Technical Guide to the Biological Activity of 4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the biological activity of 4-(4-Trifluoromethylphenoxy)piperidine hydrochloride, a synthetic compound with significant potential in neuropharmacology and drug metabolism studies. Drawing upon structure-activity relationship (SAR) data from analogous phenoxypiperidine derivatives, this document elucidates its probable mechanisms of action, potential therapeutic applications, and key experimental protocols for its evaluation. The guide is structured to offer not just a compilation of data, but a cohesive narrative that explains the scientific rationale behind its potential pharmacological profile. All assertions are grounded in authoritative references to ensure scientific integrity.

Introduction: Chemical Identity and Rationale for Investigation

This compound is a piperidine derivative characterized by a 4-trifluoromethylphenoxy group attached to the fourth position of the piperidine ring. The hydrochloride salt form enhances its aqueous solubility, making it amenable to biological assays. The trifluoromethyl (-CF3) group is a key structural feature, known for its ability to significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule by increasing lipophilicity and metabolic stability.

Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] The exploration of novel piperidine-containing compounds like this compound is driven by the continuous search for new therapeutic agents with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.[2][3]

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of a piperidine precursor with 4-trifluoromethylphenol. The final step typically involves the formation of the hydrochloride salt to improve its handling and solubility.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅ClF₃NO | [4] |

| Molecular Weight | 283.70 g/mol | [4] |

| CAS Number | Not available for the hydrochloride salt, but the free base is registered. | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

Inferred Biological Activity and Mechanism of Action

While direct experimental data for this compound is limited in publicly available literature, its biological activity can be inferred from the extensive research on structurally related phenoxypiperidine analogs. The primary areas of interest for this compound are its potential interactions with neurotransmitter systems and its inhibitory effects on cytochrome P450 enzymes.

Potential as a Modulator of Neurotransmitter Systems

The phenoxypiperidine scaffold is a common feature in ligands for various CNS targets, including serotonin, dopamine, and sigma receptors. The 4-trifluoromethylphenoxy moiety is of particular interest as it is present in the well-known antidepressant, fluoxetine (Prozac), which is a selective serotonin reuptake inhibitor (SSRI).[1]

-

Serotonin Transporter (SERT): Given the structural similarity to fluoxetine, it is highly probable that this compound exhibits affinity for the serotonin transporter. Inhibition of SERT leads to an increase in the synaptic concentration of serotonin, a key mechanism in the treatment of depression and anxiety disorders.[5] Structure-activity relationship studies of related compounds have shown that modifications to the phenoxy ring can significantly impact SERT binding affinity.[5]

-

Sigma (σ) Receptors: Phenoxypiperidine derivatives have been identified as high-affinity ligands for sigma receptors, particularly the σ1 subtype.[6][7][8] Sigma receptors are involved in a variety of cellular functions and are considered therapeutic targets for several neurological and psychiatric conditions, including neuropathic pain, schizophrenia, and neurodegenerative diseases.[6] The binding affinity of these compounds is often in the nanomolar range.[8]

-

Opioid Receptors: The piperidine ring is a core component of many opioid receptor ligands, including fentanyl and its analogs.[9][10] While the phenoxy linkage in the target compound differs significantly from the direct phenyl substitution in classical opioids, some phenoxypiperidine derivatives have shown affinity for opioid receptors, acting as either agonists or antagonists.[11]

Diagram 1: Potential CNS Targets and Downstream Effects

Caption: Potential CNS targets and downstream effects of the compound.

Inhibition of Cytochrome P450 Enzymes

Preliminary studies on analogous compounds indicate that this compound is likely an inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2D6.[12] CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide range of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity of co-administered drugs. This property makes the compound a valuable tool for in vitro drug metabolism studies.

Table 2: Inferred Biological Target Affinities (Based on Analogous Compounds)

| Target | Predicted Activity | Potential Ki/IC50 Range (nM) | Reference for Analogs |

| Serotonin Transporter (SERT) | Inhibitor | 2 - 400 | [5] |

| Sigma-1 (σ1) Receptor | Ligand (Agonist/Antagonist) | 0.38 - 24.3 | [7][8] |

| Sigma-2 (σ2) Receptor | Ligand | 3.9 - 361 | [7] |

| μ-Opioid Receptor (MOR) | Ligand (Agonist/Antagonist) | Low nanomolar | [11] |

| Cytochrome P450 1A2 (CYP1A2) | Inhibitor | To be determined | [12] |

| Cytochrome P450 2D6 (CYP2D6) | Inhibitor | To be determined | [12] |

Potential Therapeutic Applications in Neurological Disorders

Based on its inferred biological activities, this compound holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.[2][3]

-

Depression and Anxiety: Its potential as a serotonin reuptake inhibitor makes it a candidate for the treatment of major depressive disorder and various anxiety disorders.

-

Neuropathic Pain: Modulation of sigma and opioid receptors could provide a novel approach for the management of chronic and neuropathic pain states.

-

Neurodegenerative Diseases: The neuroprotective effects associated with sigma receptor modulation suggest a potential role in diseases like Alzheimer's and Parkinson's disease.[13]

-

Schizophrenia: Sigma receptors have been implicated in the pathophysiology of schizophrenia, and ligands for these receptors are being investigated as potential antipsychotics.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of research involving this compound, it is crucial to employ robust and well-validated experimental protocols. Below is a detailed methodology for a key in vitro assay.

In Vitro Cytochrome P450 Inhibition Assay (Fluorometric Method)

This protocol describes a high-throughput method to determine the inhibitory potential of this compound on major human CYP isoforms.

Diagram 2: Cytochrome P450 Inhibition Assay Workflow

Caption: Workflow for the in vitro cytochrome P450 inhibition assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of test concentrations.

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare solutions of recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) in the reaction buffer.

-

Prepare a solution of a fluorogenic substrate specific for each CYP isoform.

-

Prepare an NADPH regenerating system.

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer, the CYP enzyme, and the test compound or vehicle control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or 0.1 M Tris base).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Directions

This compound is a promising chemical entity with a high potential for biological activity, particularly in the realm of neuropharmacology. Based on the structure-activity relationships of analogous compounds, it is likely to interact with key CNS targets such as the serotonin transporter and sigma receptors, suggesting its potential as a novel therapeutic agent for a variety of neurological and psychiatric disorders. Furthermore, its predicted inhibitory effects on cytochrome P450 enzymes make it a valuable research tool for drug metabolism studies.

Future research should focus on obtaining direct experimental evidence to confirm these inferred activities. This includes comprehensive in vitro pharmacological profiling to determine its binding affinities and functional activities at a broad range of CNS targets, as well as in vivo studies in relevant animal models to assess its efficacy and pharmacokinetic properties. Such studies will be crucial in validating its therapeutic potential and paving the way for its further development.

References

- 4-aroylpiperidines and 4-(α-hydroxyphenyl)

- Investigating the efficacy of novel drug in treating neurological disorders: A preclinical study. | Allied Academies.

- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central.

- Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 - Smolecule. Smolecule.

- 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | C12H15ClF3NO2 | CID - PubChem. PubChem.

- Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]pip eri dine. PubMed.

- Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. PubMed.

- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba.

- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One. Research journals.

- Sigma Receptors. Tocris.

- Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs. PubMed Central.

- (S)-Fluoxetine | C17H18F3NO | CID 1548968 - PubChem - NIH. PubChem.

- In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. PubMed.

- 4-(2,4-Difluorophenoxy)piperidine hydrochloride | C11H14ClF2NO - PubChem. PubChem.

- (+/-)trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4''-fluorophenyl-4'-phenyl)piperidine Hydrochloride.

- 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed.

- 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. NIH.

- 4-(4-(TrifluoroMethoxy)phenyl)piperidine hydrochloride | 1004618-85-2. ChemicalBook.

- Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI.

- 1004618-85-2 | 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. ChemScene.

- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.

- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands | Request PDF.

- N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Europe PMC.

- How μ-Opioid Receptor Recognizes Fentanyl - PMC - NIH. NIH.

- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI.

- 4-(4-(Trifluoromethyl)phenoxy)piperidine hydrochloride, 98% Purity, C12H15ClF3NO, 10 grams. CP Lab Safety.

-

The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed.

- 1185297-29-3 | 4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride. AA Blocks.

- 4-(6-Fluorobenzisoxazol-3-yl)piperidine, a risperidone metabolite with serotonergic activity of potential clinical significance.

Sources

- 1. (S)-Fluoxetine | C17H18F3NO | CID 1548968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]pip eri dine [pubmed.ncbi.nlm.nih.gov]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]

- 13. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to 4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride: Synthesis, Application, and Analysis in Pharmaceutical Development

Executive Summary: This technical guide provides an in-depth examination of 4-(4-Trifluoromethylphenoxy)piperidine hydrochloride, a pivotal intermediate in modern pharmaceutical synthesis. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making this moiety highly valuable in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This document, intended for researchers and drug development professionals, elucidates the compound's core properties, details robust synthesis methodologies with a focus on the rationale behind procedural choices, explores its application in the synthesis of active pharmaceutical ingredients (APIs), and outlines comprehensive analytical protocols for quality control.

Introduction to this compound

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs. When functionalized with a 4-trifluoromethylphenoxy group, the resulting molecule becomes a powerful building block. The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but possesses vastly different electronic properties; it is strongly electron-withdrawing and significantly increases the lipophilicity of the parent molecule.[3] These characteristics can lead to improved cell membrane permeability, enhanced binding affinity to biological targets, and increased metabolic stability by blocking potential sites of oxidative metabolism.[1] The hydrochloride salt form is typically used to improve the compound's solubility in aqueous media and enhance its stability, making it more amenable to handling and formulation.[4]

Chemical Identity and Physicochemical Properties

A clear understanding of the intermediate's properties is fundamental for its effective use in process development and synthesis.

| Property | Value | Reference(s) |

| CAS Number | 287952-09-4 | [1][5] |

| Molecular Formula | C₁₂H₁₅ClF₃NO | [5][6] |

| Molecular Weight | 281.71 g/mol | [5] |

| Appearance | White to off-white powder | [1] |

| Purity | Typically ≥95% to ≥98% | [1][6] |

| Storage Conditions | Store at 0-8 °C, in a dry, well-ventilated place | [1][7] |

| Key Structural Features | Piperidine ring, ether linkage, trifluoromethyl-substituted phenyl ring | [4] |

Core Synthesis Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of a specific pathway in a pharmaceutical setting is driven by factors such as scalability, cost of starting materials, overall yield, and the purity profile of the final product.

General Synthesis Workflow

The most common synthetic strategies converge on two key transformations: the formation of the aryl ether bond and the subsequent conversion to the hydrochloride salt for stability and handling.

Caption: General synthetic pathways to 4-(4-Trifluoromethylphenoxy)piperidine HCl.

Detailed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

This protocol is based on the reaction between a piperidinol and an activated fluoroaromatic compound. The electron-withdrawing trifluoromethyl group activates the aromatic ring, making it susceptible to nucleophilic attack.

Rationale: This method is often chosen for its directness. Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the piperidinol hydroxyl group, creating a potent nucleophile. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this reaction, effectively solvating the sodium cation and leaving the alkoxide free to react.[8]

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere.

-

Reactant Addition: In a separate flask, dissolve N-protected 4-hydroxypiperidine (1.0 equivalent) in anhydrous DMSO. Add this solution dropwise to the NaH suspension at room temperature. The reaction is exothermic and may require cooling to maintain 20-25°C.

-

Alkoxide Formation: Stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating the complete formation of the sodium alkoxide.

-